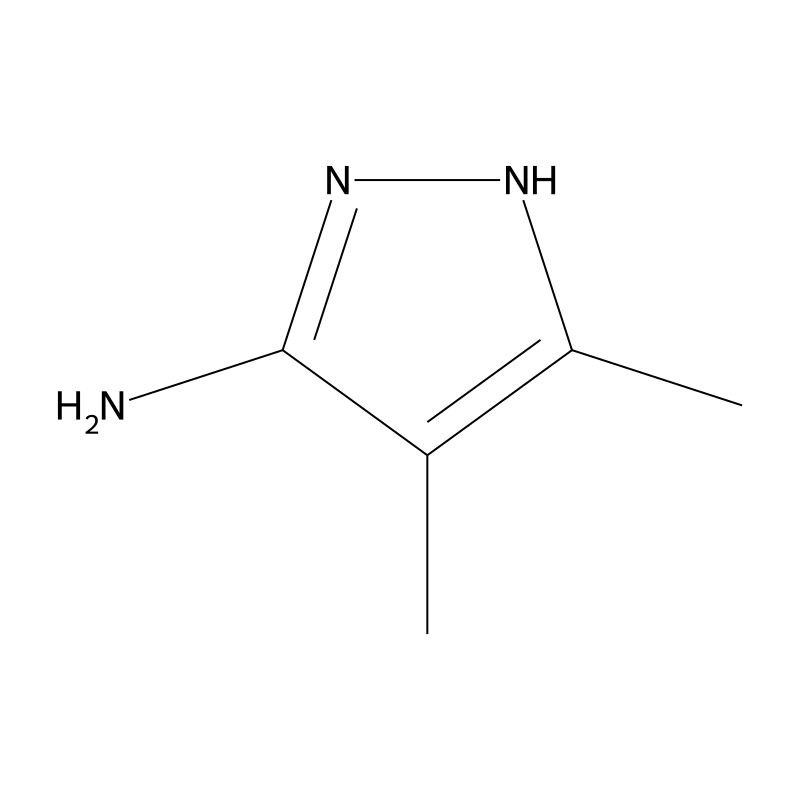

4,5-dimethyl-1H-pyrazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

4,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the condensation of hydrazines with carbonyl compounds, such as diketones, in the presence of an acid catalyst [].

Potential Applications

Research suggests that 4,5-dimethyl-1H-pyrazol-3-amine may have potential applications in various scientific fields, including:

- Medicinal Chemistry: Due to the presence of the amine and pyrazole groups, 4,5-dimethyl-1H-pyrazol-3-amine may serve as a scaffold for designing new drugs []. Researchers are investigating its potential for applications like anti-inflammatory or analgesic activity, but further studies are needed [].

- Coordination Chemistry: The molecule's structure allows it to chelate (bind to) metal ions. This property makes it a candidate for developing new catalysts or materials with specific functionalities [].

4,5-Dimethyl-1H-pyrazol-3-amine is a chemical compound characterized by its molecular formula and a molecular weight of 111.15 g/mol. The structure consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, specifically located at the 4 and 5 positions of the pyrazole ring with an amino group at the 3 position. The compound's InChI code is 1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) .

- Oxidation: This compound can be oxidized to form different derivatives.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds .

Research has indicated that 4,5-Dimethyl-1H-pyrazol-3-amine exhibits promising biological activities:

- Antibacterial Properties: Studies have shown that derivatives of this compound possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

- Insecticidal Activity: Compounds containing 4,5-Dimethyl-1H-pyrazol-3-amine have been evaluated for their insecticidal properties, indicating potential applications in pest control .

- Antifungal Effects: Other studies have explored its antifungal properties, further supporting its biomedical applications .

The synthesis of 4,5-Dimethyl-1H-pyrazol-3-amine can be achieved through various methods:

- Direct Amination: Starting from 4,5-dimethylpyrazole, amination can be performed using ammonia or primary amines.

- Functionalization of Pyrazoles: The compound can be synthesized via functionalization reactions involving methylation or other substitutive processes on existing pyrazole derivatives .

- Condensation Reactions: Reacting pyrazole derivatives with suitable reagents under controlled conditions can yield 4,5-Dimethyl-1H-pyrazol-3-amine .

4,5-Dimethyl-1H-pyrazol-3-amine has several applications across various fields:

- Pharmaceutical Industry: Due to its antibacterial and antifungal properties, it is being investigated for use in developing new drugs.

- Agricultural Chemistry: Its insecticidal activity makes it a candidate for use in pesticides and herbicides.

- Coordination Chemistry: The compound's ability to act as a ligand in coordination complexes has implications in materials science and catalysis .

Studies on the interactions of 4,5-Dimethyl-1H-pyrazol-3-amine with biological systems suggest:

- Ligand Binding: Research indicates its potential as a ligand in metal complexes, which could enhance the efficacy of certain therapeutic agents.

- Biological Pathways: Investigations into how this compound interacts with various biological pathways are ongoing to elucidate its full potential and mechanisms of action .

Several compounds share structural similarities with 4,5-Dimethyl-1H-pyrazol-3-amine. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 3,5-Dimethylpyrazole | 35100-92-6 | 0.87 | Lacks amino group; primarily used in organic synthesis. |

| 1-Methylpyrazole | 1904-31-0 | 0.79 | Exhibits different reactivity patterns due to methylation. |

| Pyrazolo[1,5-a]pyridin-5-amine | 1101120-37-9 | 0.76 | Contains a pyridine moiety; used in medicinal chemistry. |

| (1-Methylpyrazolyl)methanamine | 86354852 | 0.79 | Focused on neuropharmacological effects; different application area. |

The uniqueness of 4,5-Dimethyl-1H-pyrazol-3-amine lies in its balanced structure that allows for diverse chemical reactivity while retaining significant biological activity.